molecular formula C21H21N3O5S B3297876 N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-N'-[(pyridin-3-yl)methyl]ethanediamide CAS No. 896324-23-5

N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-N'-[(pyridin-3-yl)methyl]ethanediamide

Cat. No.: B3297876
CAS No.: 896324-23-5
M. Wt: 427.5 g/mol
InChI Key: BTLNZJUKBPJHMY-UHFFFAOYSA-N
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Description

N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-N’-[(pyridin-3-yl)methyl]ethanediamide is a complex organic compound that features a furan ring, a sulfonyl group, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-N’-[(pyridin-3-yl)methyl]ethanediamide typically involves multi-step organic reactions. The process begins with the preparation of the furan and pyridine derivatives, followed by the introduction of the sulfonyl group and the formation of the ethanediamide linkage. Common reagents used in these reactions include sulfonyl chlorides, amines, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-N’-[(pyridin-3-yl)methyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Sulfides and related compounds.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-N’-[(pyridin-3-yl)methyl]ethanediamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-N’-[(pyridin-3-yl)methyl]ethanediamide involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. The furan and pyridine rings can participate in π-π stacking interactions or hydrogen bonding, stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-N’-[(furan-2-yl)methyl]ethanediamide
  • N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-N’-[(pyridin-2-yl)methyl]ethanediamide

Uniqueness

N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-N’-[(pyridin-3-yl)methyl]ethanediamide is unique due to the specific positioning of the pyridine ring, which can influence its binding affinity and selectivity towards certain biological targets. This positional isomerism can result in different biological activities and chemical reactivity compared to its analogs.

Properties

IUPAC Name

N'-[2-(furan-2-yl)-2-(4-methylphenyl)sulfonylethyl]-N-(pyridin-3-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O5S/c1-15-6-8-17(9-7-15)30(27,28)19(18-5-3-11-29-18)14-24-21(26)20(25)23-13-16-4-2-10-22-12-16/h2-12,19H,13-14H2,1H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTLNZJUKBPJHMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C(=O)NCC2=CN=CC=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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